1H-Pyrazole, 4,4'-methylenebis[3,5-dimethyl-

Description

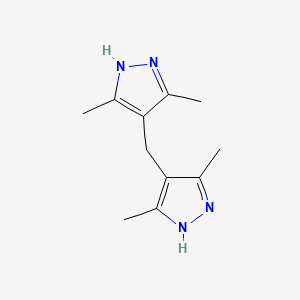

1H-Pyrazole, 4,4’-methylenebis[3,5-dimethyl-] is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its unique structure, which includes two pyrazole rings connected by a methylene bridge. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as building blocks for more complex molecules .

Properties

CAS No. |

83524-76-9 |

|---|---|

Molecular Formula |

C11H16N4 |

Molecular Weight |

204.27 g/mol |

IUPAC Name |

4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazole |

InChI |

InChI=1S/C11H16N4/c1-6-10(7(2)13-12-6)5-11-8(3)14-15-9(11)4/h5H2,1-4H3,(H,12,13)(H,14,15) |

InChI Key |

YCVRIOKURDSNRO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1)C)CC2=C(NN=C2C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1H-Pyrazole, 4,4’-methylenebis[3,5-dimethyl-] typically involves the cyclocondensation of hydrazine with carbonyl compounds. One common method includes the reaction of aryl methyl ketones with aromatic esters, followed by cyclization with hydrazine monohydrate . Industrial production methods may involve multicomponent one-pot procedures, photoredox reactions, and transition-metal catalyzed reactions to improve efficiency and yield .

Chemical Reactions Analysis

1H-Pyrazole, 4,4’-methylenebis[3,5-dimethyl-] undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like bromine or oxygen in DMSO to form disubstituted pyrazoles.

Reduction: Reduction reactions can be carried out using hydrazine derivatives.

Substitution: The compound can undergo substitution reactions with aryl halides in the presence of copper powder or palladium catalysts.

Cycloaddition: It can participate in cycloaddition reactions with azodicarboxylates or propargylamines to form functionalized pyrazoles.

Common reagents and conditions include bromine, oxygen, copper powder, and palladium catalysts. Major products formed from these reactions include various substituted pyrazoles and pyrazolines .

Scientific Research Applications

1H-Pyrazole, 4,4’-methylenebis[3,5-dimethyl-] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 4,4’-methylenebis[3,5-dimethyl-] involves its interaction with various molecular targets and pathways. For instance, pyrazole derivatives can hydrolyze the second messenger cAMP, which is a key regulator of many physiological processes . This interaction can influence cellular signaling pathways and result in various biological effects.

Comparison with Similar Compounds

1H-Pyrazole, 4,4’-methylenebis[3,5-dimethyl-] can be compared with other similar compounds such as:

1,1’-Methylenebis(1H-pyrazole): Similar structure but without the dimethyl groups.

3,5-Dimethyl-1H-pyrazole: Lacks the methylene bridge connecting two pyrazole rings.

Sulfur-containing pyrazoles: These include compounds like axitinib and celecoxib, which have additional functional groups and are used in pharmaceuticals.

The uniqueness of 1H-Pyrazole, 4,4’-methylenebis[3,5-dimethyl-] lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.